molecular formula C21H20N2O4S B2457349 (Z)-4-acetyl-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 895455-12-6

(Z)-4-acetyl-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2457349
CAS No.: 895455-12-6
M. Wt: 396.46
InChI Key: PVGMHOQQSFXISR-DQRAZIAOSA-N
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Description

(Z)-4-acetyl-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)benzamide is a complex organic compound that features a benzothiazole moiety. Benzothiazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals . This compound’s unique structure, which includes an acetyl group, an allyl group, and methoxy substituents, makes it a subject of interest in scientific research.

Preparation Methods

The synthesis of (Z)-4-acetyl-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

(Z)-4-acetyl-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)benzamide undergoes various chemical reactions:

Common reagents and conditions for these reactions include:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives.

Scientific Research Applications

Biological Activities

Research indicates that benzothiazole derivatives exhibit diverse biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that (Z)-4-acetyl-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)benzamide may possess antimicrobial properties, potentially effective against various bacterial strains.
  • Anticancer Properties : Similar compounds have shown promise in inhibiting cancer cell proliferation. The specific substitution patterns in this compound may enhance its efficacy against certain cancer types.
  • Acetylcholinesterase Inhibition : Compounds with similar structural motifs have been studied for their ability to inhibit acetylcholinesterase, an enzyme linked to neurodegenerative diseases like Alzheimer’s disease. This suggests potential therapeutic applications in cognitive disorders.
  • Anti-inflammatory Effects : Some derivatives of benzothiazole have demonstrated anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Case Studies and Research Findings

  • Acetylcholinesterase Inhibitors : A study highlighted the synthesis of several benzothiazole derivatives demonstrating significant inhibition against acetylcholinesterase, with some compounds achieving IC50 values as low as 2.7 µM . This suggests that this compound could be explored further for similar activities.
  • Antibacterial Screening : Research on related compounds showed promising antibacterial activity against various pathogens . This indicates potential applications in developing new antibiotics or adjunct therapies.
  • Anti-inflammatory Studies : Investigations into the anti-inflammatory properties of benzothiazole derivatives revealed significant effects in preclinical models, suggesting that this compound may also exhibit similar benefits .

Comparison with Similar Compounds

(Z)-4-acetyl-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)benzamide can be compared with other benzothiazole derivatives:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

(Z)-4-acetyl-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic organic compound belonging to the class of benzothiazole derivatives. Its unique structural features, including an acetyl group and a benzamide moiety, suggest significant potential for various biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and neuroprotective properties.

Structural Characteristics

The compound's molecular formula is C21H20N2O4SC_{21}H_{20}N_{2}O_{4}S, and it exhibits a complex structure that may influence its interaction with biological targets. The presence of the dimethoxy group and allyl substitution enhances its reactivity and potential biological efficacy.

1. Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit notable antimicrobial properties. Preliminary studies on similar compounds have shown:

CompoundMIC (μg/mL)Inhibition (%)
This compound10099
Benzothiazole derivativesVariesAntimicrobial effects against various pathogens

The compound has demonstrated significant inhibition rates against bacteria and fungi, making it a candidate for further development as an antimicrobial agent .

2. Anticancer Activity

Benzothiazole derivatives are also recognized for their anticancer properties. Studies have indicated that these compounds can inhibit cancer cell proliferation through various mechanisms:

  • Inhibition of cell cycle progression
  • Induction of apoptosis in cancer cells

For instance, compounds with similar structures have shown effectiveness against breast cancer cell lines, suggesting that this compound may share these properties due to its structural similarities .

3. Neuroprotective Effects

Recent findings suggest that thiazole and thiazolidine derivatives can ameliorate neurodegenerative conditions such as Alzheimer's disease by targeting multiple pathways:

  • Inhibition of cholinesterase activity
  • Reduction of amyloid-beta aggregation

Compounds similar to this compound have shown promise in preclinical studies for their ability to inhibit amyloid-beta and tau protein aggregation at micromolar concentrations .

Case Studies and Research Findings

Several case studies highlight the biological efficacy of benzothiazole derivatives:

  • Study on Antimicrobial Activity : A study assessed the antimicrobial properties of various benzothiazole derivatives against Candida albicans and other pathogens. Results indicated that certain substitutions enhanced activity significantly .
  • Anticancer Screening : In vitro studies demonstrated that specific benzothiazole compounds inhibited the growth of human cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
  • Neuroprotective Mechanisms : Research focused on thiazole-based compounds showed their ability to inhibit key enzymes involved in Alzheimer's pathology, suggesting potential therapeutic applications for cognitive disorders .

Q & A

Q. What are the recommended synthetic routes for (Z)-4-acetyl-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)benzamide, and how can reaction conditions be optimized for yield and purity?

Answer:
The synthesis involves multi-step reactions, including condensation to form the benzo[d]thiazol-2(3H)-ylidene core. Key steps include:

  • Intermediate preparation : Use hydrazone formation via refluxing with TBHP (tert-butyl hydroperoxide) in methanol, monitored by TLC for reaction completion .
  • Purification : Column chromatography (silica gel, hexane-EtOAc gradient) ensures high purity .
  • Optimization : Adjust solvent polarity, stoichiometry of allyl groups, and reaction time (e.g., 2-hour reflux for cyclization) to enhance yield (up to 95% reported in similar syntheses) .

Q. How should researchers characterize the stereochemistry and tautomeric forms of this compound?

Answer:

  • X-ray crystallography : Resolves absolute stereochemistry and confirms the (Z)-configuration of the imine bond, as demonstrated in structurally analogous thiazole derivatives .
  • NMR spectroscopy : 1H and 13C NMR identify tautomers (e.g., thiazole vs. thiazolidinone forms) through chemical shifts (e.g., C=N at ~160 ppm in 13C NMR) and coupling constants .
  • IR spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for acetyl) .

Q. What computational methods are suitable for predicting the biological activity and binding interactions of this compound?

Answer:

  • Molecular docking : Predict target binding (e.g., mGlu4 receptors) using software like AutoDock, validated by in vitro EC50 values .
  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to correlate with redox activity or ligand-receptor interactions .
  • Molecular Dynamics (MD) : Simulate binding stability in solvated environments to assess pharmacokinetic behavior .

Q. How can researchers resolve contradictions in biological activity data across different studies?

Answer:

  • Assay standardization : Control variables like cell lines (e.g., BHK vs. HEK293), compound purity (≥98% via HPLC ), and solvent effects (DMSO concentration).
  • Structure-Activity Relationship (SAR) : Compare analogs (e.g., trifluoromethyl substitution ) to isolate functional group contributions.
  • Dose-response validation : Replicate studies under identical conditions to confirm EC50/IC50 discrepancies .

Q. What strategies are effective for modifying the compound's structure to enhance pharmacokinetic properties?

Answer:

  • Lipophilicity adjustments : Introduce trifluoromethyl groups to improve metabolic stability and blood-brain barrier penetration, as seen in mGlu4 modulators .
  • Prodrug derivatization : Mask polar groups (e.g., acetyl) with ester linkages to enhance oral bioavailability.
  • In vitro assays : Use Caco-2 models for permeability and liver microsomes for metabolic stability screening .

Q. How can the compound's mechanism of action against microbial targets be elucidated?

Answer:

  • Enzyme inhibition assays : Measure IC50 against microbial enzymes (e.g., DNA gyrase) using fluorescence-based substrates .
  • Fluorescence quenching : Monitor interactions with bacterial proteins (e.g., albumin) via Förster resonance energy transfer (FRET) .
  • Gene knockout studies : Compare activity in wild-type vs. mutant strains to identify target pathways .

Properties

IUPAC Name

4-acetyl-N-(5,6-dimethoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4S/c1-5-10-23-16-11-17(26-3)18(27-4)12-19(16)28-21(23)22-20(25)15-8-6-14(7-9-15)13(2)24/h5-9,11-12H,1,10H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVGMHOQQSFXISR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=CC(=C(C=C3S2)OC)OC)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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